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Compound of Interest

Ethyl 5-(4-fluorophenyl)isoxazole-
Compound Name:
3-carboxylate

CAS No.: 640291-92-5

Cat. No.: B554242

L J

The compound 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, identified by CAS number
377052-00-1, emerges from a class of heterocyclic compounds known as aminopyrazoles. The
pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold"
due to its ability to interact with a wide array of biological targets.[1][2][3][4] This structural motif
is present in numerous clinically approved drugs, underscoring its therapeutic significance.[5]
Aminopyrazole derivatives, in particular, have garnered substantial interest for their capacity to
serve as potent enzyme inhibitors, with a notable emphasis on protein kinases.[6][7]

This technical guide will provide a comprehensive overview of 3-(5-amino-1H-pyrazol-4-
yl)phenol hydrochloride, delving into its physicochemical properties, plausible mechanisms of
action, and potential therapeutic applications. For drug development professionals, this
document outlines a strategic approach to characterizing this molecule and exploring its full
therapeutic potential.

Physicochemical Properties: A Foundation for Drug
Development

While experimental data for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride is not extensively
documented in publicly available literature, we can infer its likely properties based on its
chemical structure and data from closely related analogs, such as 4-(3-Amino-1h-Pyrazol-4-
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Yl)phenol.[8] A thorough physicochemical characterization is a critical first step in the drug
discovery pipeline, influencing formulation, pharmacokinetics, and pharmacodynamics.

Predicted Physicochemical Parameters

The following table summarizes the computed properties for the closely related isomer 4-(3-
Amino-1h-Pyrazol-4-Yl)phenol, which can serve as a reasonable starting point for estimating
the properties of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Property Predicted Value Source
Molecular Formula CoHoN30 [8]
Molecular Weight 175.19 g/mol [8]
XLogP3 1.1 [8]
Hydrogen Bond Donor Count 3 [8]
Hydrogen Bond Acceptor

C)(;untg p 3 8]
Rotatable Bond Count 1 [8]

Experimental Determination of Physicochemical
Properties

A comprehensive experimental evaluation is essential to confirm these predicted values and to
fully characterize the compound. The following experimental protocols are recommended:

Experimental Protocol: Determination of Physicochemical Properties
e Solubility:

o Prepare saturated solutions of the compound in various pharmaceutically relevant
solvents (e.g., water, PBS, ethanol, DMSO).

o Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours.

o Filter the solutions to remove undissolved solid.
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o Determine the concentration of the dissolved compound using a validated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

e LogP (Octanol-Water Partition Coefficient):

[¢]

Prepare a solution of the compound in a biphasic system of n-octanol and water.

[e]

Vigorously mix the phases to allow for partitioning of the compound.

o

Separate the two phases after equilibration.

[¢]

Measure the concentration of the compound in each phase using HPLC.

[¢]

Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase.[9]

e pKa (Acid Dissociation Constant):
o Utilize potentiometric titration or UV-spectrophotometry.[9]

o For potentiometric titration, dissolve the compound in water and titrate with a standardized
solution of a strong acid or base, monitoring the pH at each step.

o The pKa can be determined from the inflection point of the titration curve.
e Crystal Structure and Polymorphism:
o Grow single crystals of the compound suitable for X-ray diffraction.
o Analyze the crystal structure to determine the solid-state conformation and packing.

o Employ techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray
Diffraction (PXRD) to investigate the presence of different polymorphic forms.

Potential Mechanism of Action and Therapeutic
Applications
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The aminopyrazole scaffold is a well-established pharmacophore for kinase inhibition.[6][7][10]
[11] The structural features of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride, namely the
amino group and the pyrazole ring, can form key hydrogen bond interactions within the ATP-
binding pocket of various kinases. The phenol group offers an additional site for interaction or
further chemical modification to enhance potency and selectivity.

Kinase Inhibition: A Promising Avenue

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a
hallmark of many diseases, including cancer and inflammatory disorders.[10][11] The
aminopyrazole core has been successfully exploited in the development of inhibitors for a
range of kinases, including:

o Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in
various tumors. Aminopyrazole-based compounds have been developed as potent FGFR
inhibitors.[10][11]

» p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase is a key mediator of the
inflammatory response, making it an attractive target for anti-inflammatory therapies.[6][7]

e Bruton's Tyrosine Kinase (BTK): The recent approval of Pirtobrutinib, an aminopyrazole
derivative, for the treatment of B-cell malignancies validates BTK as a significant target for
this class of compounds.[5][6][7]

Given the prevalence of the aminopyrazole scaffold in clinically relevant kinase inhibitors, it is
highly probable that 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride will exhibit inhibitory
activity against one or more protein kinases.

Hypothesized Signaling Pathway Inhibition
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Caption: Potential kinase targets for 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.
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Therapeutic Areas of Interest

Based on the potential kinase targets, 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride could
be investigated for its therapeutic efficacy in the following areas:

e Oncology: Targeting kinases such as FGFR, BTK, and others involved in cancer cell
proliferation, survival, and angiogenesis.[4][10][11]

 Inflammatory Diseases: Inhibition of p38 MAPK and other inflammatory kinases could be
beneficial in conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

[3][6]

o Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective
properties, suggesting potential applications in conditions like Alzheimer's and Parkinson's
disease.[3][12]

Experimental Workflow for Compound
Characterization

A systematic and logical experimental workflow is crucial to elucidate the biological activity and
therapeutic potential of 3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride.

Experimental Workflow Diagram
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Caption: A streamlined workflow for the characterization of a novel compound.
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Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of the

compound against a panel of protein kinases.[13][14]

o Reagents and Materials:

Purified recombinant kinase enzymes.

Specific peptide or protein substrates for each kinase.

ATP (Adenosine triphosphate).

Assay buffer (typically containing Tris-HCI, MgClz, DTT, and BSA).
3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride stock solution in DMSO.

Detection reagents (e.g., phosphospecific antibodies, fluorescent or luminescent ATP
detection kits).

Microplates (e.g., 96-well or 384-well).

e Assay Procedure:

o

Prepare serial dilutions of the test compound in assay buffer.
In a microplate, add the kinase, substrate, and test compound.
Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific
duration (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).
Quantify the kinase activity using an appropriate detection method.

Calculate the percentage of inhibition for each compound concentration and determine the
ICso value.
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Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation of cancer cell lines.[15]
o Cell Culture:

o Culture relevant cancer cell lines (e.g., those with known kinase dependencies) in
appropriate media supplemented with fetal bovine serum and antibiotics.

e Assay Procedure:

o Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight.

o Treat the cells with various concentrations of 3-(5-amino-1H-pyrazol-4-yl)phenol
hydrochloride for a specified period (e.g., 72 hours).

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well and incubate for 2-4 hours to allow for the formation of formazan crystals.

o Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or
isopropanol with HCI).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

o Calculate the percentage of cell viability relative to untreated controls and determine the
Glso (concentration for 50% growth inhibition).

Conclusion and Future Directions

3-(5-amino-1H-pyrazol-4-yl)phenol hydrochloride represents a promising starting point for the
development of novel therapeutics, particularly in the realm of kinase inhibition. Its
aminopyrazole core provides a validated scaffold for potent and selective enzyme interaction.
The systematic approach to physicochemical and biological characterization outlined in this
guide will be instrumental in unlocking its full therapeutic potential. Future research should
focus on comprehensive kinase profiling to identify the primary molecular targets, followed by
structure-activity relationship (SAR) studies to optimize potency, selectivity, and
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pharmacokinetic properties. The insights gained from these studies will pave the way for
advancing this and related compounds into preclinical and clinical development for the
treatment of cancer, inflammatory conditions, and other diseases with unmet medical needs.

References

« International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry
and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. [Link]

» ResearchGate. (2023). Pharmacological Activities of Pyrazole and Its Derivatives A Review.
researchgate.net. [Link]

e Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-
methylpyrazole.

e PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
pubmed.ncbi.nim.nih.gov. [Link]

» National Center for Biotechnology Information. (n.d.). Discovery of Aminopyrazole
Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.
ncbi.nim.nih.gov. [Link]

» ResearchGate. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
researchgate.net. [Link]

e ACS Publications. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for
Neurodegenerative Disorders. pubs.acs.org. [Link]

e Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From
Rational Structural Considerations. frontiersin.org. [Link]

e National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its
biological activities. ncbi.nlm.nih.gov. [Link]

» ResearchGate. (2009). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-
amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. researchgate.net. [Link]

© 2026 BenchChem. All rights reserved. 10/13 Tech Support


https://www.globalresearchonline.net/journalcontents/v65-1/30.pdf
https://www.researchgate.net/publication/376249219_Pharmacological_Activities_of_Pyrazole_and_Its_Derivatives_A_Review
https://pubmed.ncbi.nlm.nih.gov/37109772/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534604/
https://www.researchgate.net/publication/370216443_Amino-Pyrazoles_in_Medicinal_Chemistry_A_Review
https://pubs.acs.org/doi/10.1021/acsomega.2c05007
https://www.frontiersin.org/articles/10.3389/fphar.2020.590792/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3961875/
https://www.researchgate.net/publication/230784197_A_convenient_synthesis_of_3-_and_5-amino-1H-pyrazoles_via_35-amino-4-ethylsulfinyl-1H-pyrazole_desulfinylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

PubMed. (2023). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-
carboxamide derivatives as pan-FGFR covalent inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface
Thermodynamic Properties of Solid Particles. mdpi.com. [Link]

National Center for Biotechnology Information. (2023). Amino-Pyrazoles in Medicinal
Chemistry: A Review. ncbi.nim.nih.gov. [Link]

PubChem. (n.d.). 4-(3-Amino-1h-Pyrazol-4-Yl)phenol. pubchem.ncbi.nim.nih.gov. [Link]

MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of
Anticancer Pyrazole Derivatives. mdpi.com. [Link]

ResearchGate. (2016). Standard methods used for determining physico-chemical properties.
researchgate.net. [Link]

PubMed. (2013). Design and Synthesis of 3,5-diaryl-4,5-dihydro-1H-pyrazoles as New
Tyrosinase Inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

National Center for Biotechnology Information. (2019). Rapid Experimental Measurements of
Physicochemical Properties to Inform Models and Testing. ncbi.nim.nih.gov. [Link]

National Center for Biotechnology Information. (n.d.). Synthetic chemistry enabling the
discovery and development of a series of pyrazoles as HPK1 inhibitors. ncbi.nlm.nih.gov.
[Link]

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. pubchem.ncbi.nlm.nih.gov. [Link]

RSC Publishing. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their
anticancer and CDK2 inhibitory activities. pubs.rsc.org. [Link]

MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-
aminophenyl}benzene. mdpi.com. [Link]

Pacific BioLabs. (n.d.). Physicochemical Properties. pacificbiolabs.com. [Link]

© 2026 BenchChem. All rights reserved. 11/13 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37671510/
https://www.mdpi.com/2079-4991/12/10/1659
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141692/
https://pubchem.ncbi.nlm.nih.gov/compound/24841368
https://www.mdpi.com/1420-3049/22/10/1627
https://www.researchgate.net/publication/307525317_Standard_methods_used_for_determining_physico-chemical_properties
https://pubmed.ncbi.nlm.nih.gov/23391365/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6743818/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8902598/
https://pubchem.ncbi.nlm.nih.gov/compound/96221
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra05232a
https://www.mdpi.com/1422-8599/2007/1/M531
https://pacificbiolabs.com/physicochemical-properties/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ ACS Publications. (2017). Assessing Physicochemical Properties of Drug Molecules via
Microsolvation Measurements with Differential Mobility Spectrometry. pubs.acs.org. [Link]

« National Center for Biotechnology Information. (2012). Assay Development for Protein
Kinase Enzymes. ncbi.nim.nih.gov. [Link]

e Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase
Inhibitors as Emerging Therapeutic Targets. journals.eco-vector.com. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. globalresearchonline.net [globalresearchonline.net]

2. ijpsjournal.com [ijpsjournal.com]

3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational
Structural Considerations [frontiersin.org]

¢ 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

¢ 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nim.nih.gov]

¢ 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nim.nih.gov]
e 7.researchgate.net [researchgate.net]

¢ 8. 4-(3-Amino-1h-Pyrazol-4-Yl)phenol | COHO9N3O | CID 24841368 - PubChem
[pubchem.ncbi.nim.nih.gov]

¢ 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and
Testing - PMC [pmc.ncbi.nlm.nih.gov]

¢ 10. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and
Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nim.nih.gov]

e 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide
derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. pubs.acs.org [pubs.acs.org]

© 2026 BenchChem. All rights reserved. 12/13 Tech Support


https://pubs.acs.org/doi/10.1021/acscentsci.6b00305
https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://journals.eco-vector.com/2686-7982/article/view/112675
https://www.benchchem.com/product/b554242?utm_src=pdf-custom-synthesis
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://www.ijpsjournal.com/article/Pharmacological+++Activities+of+++Pyrazole+and+Its+Derivatives++A+Review++
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.666725/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4766773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10177828/
https://pubmed.ncbi.nlm.nih.gov/37175540/
https://www.researchgate.net/publication/370306062_Amino-Pyrazoles_in_Medicinal_Chemistry_A_Review
https://pubchem.ncbi.nlm.nih.gov/compound/24841368
https://pubchem.ncbi.nlm.nih.gov/compound/24841368
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6214190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7812672/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7812672/
https://pubmed.ncbi.nlm.nih.gov/38870833/
https://pubmed.ncbi.nlm.nih.gov/38870833/
https://pubs.acs.org/doi/10.1021/acsomega.2c05339
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 13. mdpi.com [mdpi.com]

e 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI
Bookshelf [ncbi.nim.nih.gov]

o 15. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2
inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B
[pubs.rsc.org]

 To cite this document: BenchChem. [Introduction: Unveiling a Privileged Scaffold in Drug
Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554242#cas-377052-00-1-properties-and-potential-
uses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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